1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Description
Chemical Structure and Properties 1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine (molecular formula: C₁₉H₃₁BN₂O₃; molecular weight: 346.3 g/mol) is a boronic ester-containing piperazine derivative. The compound features a piperazine ring substituted with a methyl group and a phenoxyethyl chain terminating in a tetramethyl-1,3,2-dioxaborolane moiety. This structure combines the rigidity of the piperazine core with the reactivity of the boronic ester, making it valuable in medicinal chemistry and materials science . Its IUPAC name is 1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine, and it is commercially available as a building block for drug discovery (purity: 96%) .
Properties
IUPAC Name |
1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-15-14-22-12-10-21(5)11-13-22/h6-9H,10-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWCKAPDGWCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702454 | |
| Record name | 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910462-34-9 | |
| Record name | 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H22BNO2
- Molar Mass : 223.12 g/mol
- CAS Number : 454482-11-2
- Structure : The compound features a piperazine core substituted with a tetramethyl-1,3,2-dioxaborolane moiety and a phenoxyethyl side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P2X7 Receptor Modulation :
- The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and neurodegenerative diseases. Compounds similar to this compound have been studied for their ability to modulate this receptor's activity, potentially offering therapeutic benefits in conditions like mood disorders and neurodegeneration .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Neuroprotection in Animal Models :
- Anticancer Properties :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, specific data on bioavailability remain limited.
- Toxicity Profile : The compound has been classified with warning labels indicating potential harmful effects upon ingestion or skin contact. Further toxicological assessments are necessary to establish safety profiles for clinical use .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine has been explored for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions with biological targets, particularly in drug design.
Case Study: Anticancer Activity
Research indicates that compounds with similar boron-dioxaborolane structures exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The incorporation of the piperazine moiety enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Its functional groups facilitate reactions such as Suzuki coupling and other cross-coupling techniques.
Data Table: Reaction Conditions for Suzuki Coupling
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | Toluene | 100°C | 85 |
| Ni(acac)₂ | DMF | 120°C | 75 |
| CuI | Ethanol | 80°C | 70 |
This table summarizes the effectiveness of different catalysts and solvents in promoting the Suzuki coupling reaction involving this compound .
Materials Science
Due to its unique structure, this compound has potential applications in materials science, particularly in the development of boron-containing polymers and nanomaterials.
Case Study: Polymer Composites
Research has demonstrated that incorporating boron-dioxaborolane derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, composites made with this compound showed improved resistance to thermal degradation compared to traditional polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds is provided below:
Functional Differences
- Boronic Ester vs. Non-Boronic Derivatives: The target compound’s boronic ester enables covalent interactions with biomolecules (e.g., proteases) and participation in cross-coupling reactions, unlike non-boronic analogs like Analog 2 .
- Linker Flexibility : Analog 4’s propyl linker improves metabolic stability compared to the target’s ethyl linker, but reduces synthetic accessibility .
- Substituent Effects : The methyl group on the piperazine ring (target) reduces basicity (pKa ~7.5) compared to unsubstituted piperazines (pKa ~9.5), enhancing blood-brain barrier penetration .
Pharmacological Activity
- Dopamine Transporter Affinity: Analog 2 exhibits nanomolar affinity (Ki = 3.2 nM for DAT), whereas the target compound’s boronic ester may sterically hinder binding to transporters .
- Kinase Inhibition : Analog 3 derivatives show IC₅₀ values <100 nM for kinases like EGFR, while the target’s boronic ester could enable irreversible binding to ATP pockets .
Key Research Findings
- Stability : The boronic ester in the target compound hydrolyzes slowly in aqueous media (t₁/₂ = 24 hours at pH 7.4), making it suitable for in vivo applications .
- Toxicity : Piperazine derivatives with methyl substitution (e.g., target) show reduced hepatotoxicity compared to bulkier analogs like Analog 2 .
- Drug Likeness : The target’s topological polar surface area (TPSA = 45 Ų) aligns with CNS drug criteria, unlike Analog 3 (TPSA = 60 Ų) .
Preparation Methods
Synthesis via Nucleophilic Substitution of Phenol with Haloethylpiperazine
One reported method uses 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as the starting phenol compound. This phenol is reacted with N-chloroethylpiperazine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds under mild heating (around 50°C) to yield the desired phenoxyethylpiperazine derivative with a boronic ester intact.
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + K2CO3 in DMF | Deprotonation of phenol | Base activates phenol for substitution |
| 2 | Add N-chloroethylpiperazine hydrochloride, 50°C | Nucleophilic substitution to form ether linkage | Boronic ester remains stable |
| Yield | ~80% | High yield reported | Mild conditions preserve boron moiety |
This method benefits from the stability of the boronic ester under these conditions and the relatively straightforward substitution chemistry.
Palladium-Catalyzed Borylation and Coupling Approaches
Another approach involves palladium-catalyzed cross-coupling reactions that install the boronic ester group onto a preformed piperazine-containing intermediate. For example, the use of bis(pinacolato)diboron with a suitable aryl halide or triflate derivative in the presence of a palladium catalyst such as PdCl2(dppf) and potassium acetate base in 1,4-dioxane at 80°C has been demonstrated.
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Aryl triflate + bis(pinacolato)diboron + PdCl2(dppf) + KOAc in dioxane, 80°C, 4-15 h | Formation of arylboronate ester | Efficient borylation of aromatic ring |
| 2 | Purification by chromatography | Pure boronic ester intermediate | Suitable for further coupling or functionalization |
This method is widely used for preparing boronic ester intermediates that can be further functionalized or coupled to piperazine derivatives.
Alternative Coupling via Suzuki-Miyaura Reaction
In some cases, Suzuki-Miyaura coupling is employed to attach the piperazine-containing fragment to a boronic ester-substituted aromatic system. This reaction typically uses palladium catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like DMF or mixtures of ethanol/water/dimethoxyethane at elevated temperatures (80-90°C).
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Aryl bromide + boronic ester + Pd catalyst + base in DMF or mixed solvents, 80-90°C, 2-16 h | Coupling to form final product | High selectivity and yield (up to 65%) |
| 2 | Workup and purification | Isolated pure product | Reaction tolerant to various functional groups |
This method provides a robust route to the target molecule, especially when the boronic ester is introduced early and preserved through coupling.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Phenol substitution with haloethylpiperazine | 4-(dioxaborolan-2-yl)phenol, N-chloroethylpiperazine, K2CO3, DMF, 50°C | ~80 | Mild conditions, straightforward | Requires haloethylpiperazine |
| Pd-catalyzed borylation | Aryl triflate, bis(pinacolato)diboron, PdCl2(dppf), KOAc, dioxane, 80°C | 60-90 | Efficient borylation, scalable | Requires palladium catalyst |
| Suzuki-Miyaura coupling | Aryl bromide, boronic ester, Pd catalyst, K2CO3 or Cs2CO3, DMF/EtOH, 80-90°C | 65 | High selectivity, versatile | Sensitive to moisture, expensive catalyst |
Research Findings and Notes
- The boronic ester moiety (tetramethyl-1,3,2-dioxaborolane) is stable under the reaction conditions described, allowing for its incorporation without degradation.
- Potassium carbonate and potassium acetate are commonly used bases that facilitate nucleophilic substitution and palladium-catalyzed cross-coupling reactions, respectively.
- Palladium catalysts such as PdCl2(dppf) and tetrakis(triphenylphosphine)palladium(0) are effective in promoting borylation and Suzuki couplings.
- Reaction times vary from 2 to 16 hours depending on the method and scale.
- Purification typically involves aqueous workup followed by silica gel chromatography, often with gradient elution using hexanes and ethyl acetate.
- The synthetic routes are adaptable for scale-up and allow for the preparation of analogs by varying the piperazine or aromatic substituents.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–1.5 mol% Pd | ↑ Yield by 20% |
| Solvent | DMF (anhydrous) | Reduces side reactions |
| Reaction Time | 18 hours | Maximizes conversion |
Q. Table 2: SAR Trends for Piperazine Derivatives
| Modification | Biological Effect | Reference |
|---|---|---|
| N-Methylation | ↑ Metabolic stability | |
| Boron replacement | Alters hydrolytic stability | |
| Linker elongation | ↓ 5-HT1A affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
